![molecular formula C9H13ClN6O5 B048745 1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea CAS No. 113739-44-9](/img/structure/B48745.png)
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound that has been extensively studied for its potential use in cancer treatment. CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells, leading to cell death.
Mécanisme D'action
CENU is a highly reactive alkylating agent that is capable of inducing DNA damage in cancer cells. The mechanism of action of CENU involves the formation of covalent bonds between the CENU molecule and the DNA molecule in cancer cells. This results in the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CENU are complex and depend on a variety of factors, including the dose, route of administration, and the type of cancer being treated. CENU has been shown to cause DNA damage and induce apoptosis in cancer cells. In addition, CENU has been shown to affect a variety of cellular processes, including cell cycle progression, signal transduction, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
CENU has several advantages for use in lab experiments. It is a highly reactive compound that can induce DNA damage in cancer cells at low doses. In addition, CENU has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology. However, CENU also has several limitations. It is a highly toxic compound that requires careful handling and disposal. In addition, CENU can cause DNA damage in normal cells, leading to potential side effects.
Orientations Futures
There are several future directions for research on CENU. One area of research is the development of new analogs of CENU that are more potent and less toxic than the original compound. Another area of research is the development of new methods for delivering CENU to cancer cells, such as targeted drug delivery systems. In addition, research is needed to better understand the mechanism of action of CENU and its interactions with other chemotherapy drugs. Finally, research is needed to determine the long-term effects of CENU treatment on cancer patients.
Méthodes De Synthèse
The synthesis of CENU involves the reaction of 1-(2-chloroethyl)-3-nitroso-urea with 2-nitroimidazole-1-ethanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CENU. The synthesis of CENU is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including brain tumors, lung cancer, and breast cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy. In addition, CENU has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.
Propriétés
Numéro CAS |
113739-44-9 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
Formule moléculaire |
C9H13ClN6O5 |
Poids moléculaire |
320.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea |
InChI |
InChI=1S/C9H13ClN6O5/c10-1-3-15(13-19)9(18)12-5-7(17)6-14-4-2-11-8(14)16(20)21/h2,4,7,17H,1,3,5-6H2,(H,12,18) |
Clé InChI |
ZTORIAQXOHCLRD-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNC(=O)N(CCCl)N=O)O |
Synonymes |
I 278 I-278 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



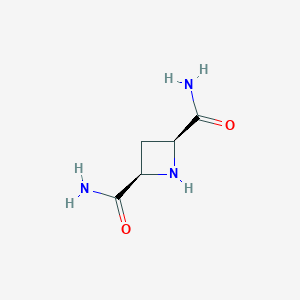
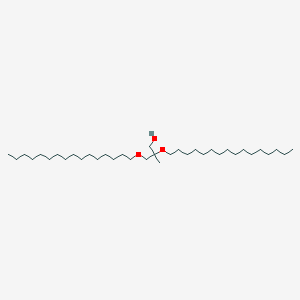
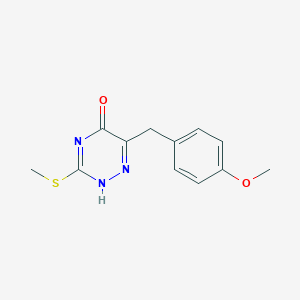
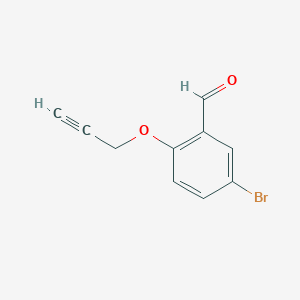
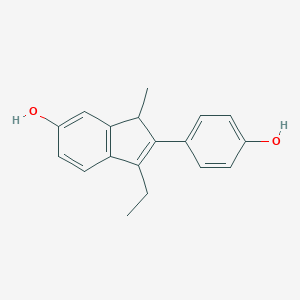
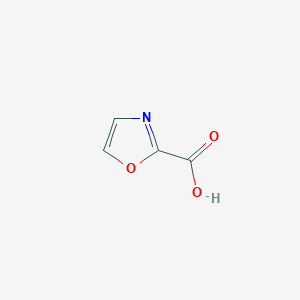
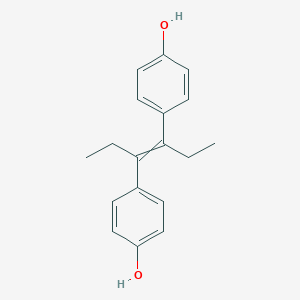
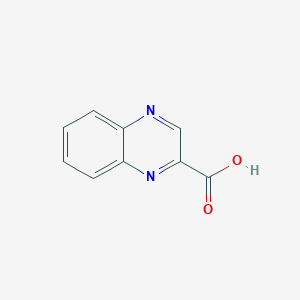

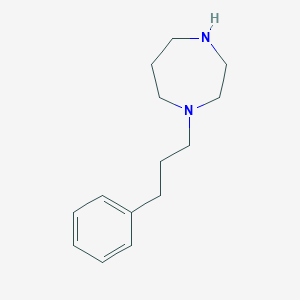
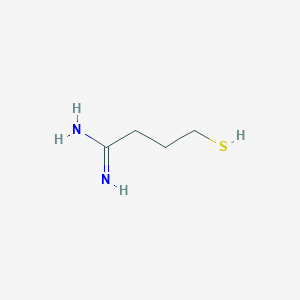
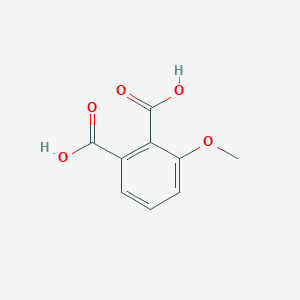
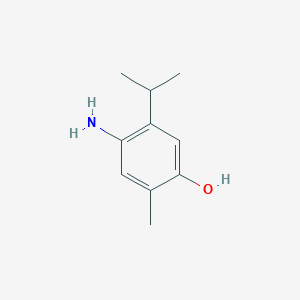
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)